molecular formula C14H10N2O4S B3023597 1H-Indole, 5-nitro-1-(phenylsulfonyl)- CAS No. 124400-51-7

1H-Indole, 5-nitro-1-(phenylsulfonyl)-

Cat. No.: B3023597
CAS No.: 124400-51-7
M. Wt: 302.31 g/mol
InChI Key: HRECKBCSYNVPPV-UHFFFAOYSA-N
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Description

1H-Indole, 5-nitro-1-(phenylsulfonyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound 1H-Indole, 5-nitro-1-(phenylsulfonyl)- is characterized by the presence of a nitro group at the 5-position and a phenylsulfonyl group at the 1-position of the indole ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the nitration of 1H-indole followed by sulfonylation. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the sulfonylation step involves the use of phenylsulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1H-Indole, 5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 5-nitro-1-(phenylsulfonyl)- has diverse scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

1H-Indole, 5-nitro-1-(phenylsulfonyl)- can be compared with other indole derivatives such as:

    1H-Indole, 5-nitro-1-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    1H-Indole, 5-nitro-1-(tosyl)-: Contains a tosyl group, which is another sulfonyl derivative.

    1H-Indole, 5-nitro-1-(benzylsulfonyl)-: Features a benzylsulfonyl group.

The uniqueness of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- lies in its specific structural modifications that impart distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-16(18)12-6-7-14-11(10-12)8-9-15(14)21(19,20)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRECKBCSYNVPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478946
Record name 1H-Indole, 5-nitro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124400-51-7
Record name 1H-Indole, 5-nitro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-nitroindole (1.62 g, 10 mmol) in 30 ml of dimethylformamide (DMF) was treated with 60% sodium hydride (0.44 g, 11 mmol) at room temperature. After 3 minutes, benzenesulfonyl chloride (1.766 g, 10 mmol) was added. The mixture was stirred at room temperature overnight and treated with 250 ml of water. A precipitate formed and was filtered to give a yellow solid which was pumped in vacuo to give 2.7 g (89%) of the title compound.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.766 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

After a suspension of 5-nitroindole (25) (1.00 g, 6.17 mmol), tetrabutylammonium bisulfate (0.32 g, 0.93 mmol) and KOH (0.69 g, 12.33 mmol) in CH2Cl2 (20 mL) was stirred for 30 min, benzenesulfonyl chloride (1.18 ml, 9.25 mmol) was added and stirred at room temperature overnight. The reaction was quenched with water extracted with CH2Cl2 (20 mL×3). The combined organic layer was dried over anhydrous MgSO4 and concentrated under reduced pressure to give a yellow residue, which was purified by silica gel chromatography (EtOAc:n-hexane=1:4) to afford 26 (1.72 g). 1H NMR (500 MHz, CD3OD): δ 6.81 (d, J=3.6 Hz, 1H), 7.48-7.51 (m, 2H), 7.58-7.61 (m, 1H), 7.73 (d, J=3.69 Hz, 1H), 7.90 (d, J=7.64 Hz, 2H), 8.09 (d, J=9.0 Hz, 1H), 8.21 (dd, J=9.0, 2.0 Hz, 1H), 8.47 (d, J=2.0 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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